Acetonitrile, (methylenedinitrilo)tetra-

説明

Acetonitrile, (methylenedinitrilo)tetra- is a chemical compound with the molecular formula C₉H₁₀N₆ and a molecular weight of 202.2159 g/mol . It is known for its stability and versatility in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

Acetonitrile, (methylenedinitrilo)tetra- can be synthesized through several methods. One common method involves the high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal catalyst in a reduced valence state . Another method involves the dehydration of acetic acid or acetic anhydride with ammonia, using dehydrating agents such as phosphorus pentoxide, phosphorus trichloride, or aluminum chloride .

Industrial Production Methods

Industrial production of acetonitrile, (methylenedinitrilo)tetra- typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.

化学反応の分析

Hydrolysis to Ethylenediaminetetraacetic Acid (EDTA)

EDTN undergoes hydrolysis under alkaline or acidic conditions to form EDTA or its salts.

Alkaline Hydrolysis

- Conditions : NaOH/KOH solution (25–50%), 40–105°C, 2–6 hours .

- Reaction : The resulting tetraanion is acidified (pH 1–3) with H₂SO₄ or HCl to precipitate EDTA .

Acidic Hydrolysis

| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |

|---|---|---|

| Temperature (°C) | 40–105 | 80–105 |

| Reaction Time (hr) | 2–6 | 2–6 |

| pH | 8–14 | 1–3 |

| Yield (%) | 78.5–85 | 85 |

Key Observations

- Hydroxyacetonitrile polymerization is minimized at pH 6–8 and controlled temperatures .

- EDTN crystallizes upon cooling, with a melting point of 132°C .

Coordination Chemistry

EDTN acts as a tetradentate ligand, forming complexes with transition metals.

Example Reaction with Chromium

- EDTN reacts with Cr(II) ions to form a stable complex :

- The complex is electrochemically active and oxidizes at potentials similar to free Cr(III) .

Industrial Process

- Cyanomethylation : Ethylenediamine, formaldehyde, and HCN react to form EDTN .

- Hydrolysis : EDTN is treated with NaOH to yield tetrasodium EDTA, which is acidified to EDTA .

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Cyanomethylation | HCN, CH₂O, ethylenediamine | pH 6–8, 60–100°C | EDTN |

| Hydrolysis | NaOH (25–50%) | 40–105°C, 2–6 hr | Tetrasodium EDTA |

Reaction Mechanisms

科学的研究の応用

Pharmaceutical Applications

High-Performance Liquid Chromatography (HPLC)

Acetonitrile is a primary solvent used in HPLC due to its excellent solvation properties, low viscosity, and chemical inertness. These characteristics enable efficient separation and analysis of compounds in pharmaceutical research. The global demand for acetonitrile in this context is substantial, driven by the need for reliable analytical methods in drug formulation and quality control.

- Solvent Strength : Acetonitrile effectively dissolves a wide range of polar and non-polar compounds, making it suitable for various analytical applications.

- Chemical Inertness : Its minimal interaction with analytes ensures reproducible results, enhancing the reliability of analytical data .

Table 1: Properties of Acetonitrile Compared to Other Solvents

| Property | Acetonitrile | Methanol | Water |

|---|---|---|---|

| Boiling Point (°C) | 82 | 65 | 100 |

| Viscosity (mPa·s) | 0.36 | 0.59 | 0.89 |

| Toxicity | Low | Moderate | Low |

| Solvation Ability | High | Moderate | Low |

Organic Synthesis

Acetonitrile serves as a significant reagent in organic synthesis, facilitating various chemical reactions. Its role as a solvent and intermediate allows for the development of complex organic molecules.

Recent Advances in Organic Synthesis :

- Cyanomethylation : Acetonitrile is utilized in cyanomethylation reactions to introduce cyano groups into organic substrates.

- Electrochemical Reactions : Recent studies highlight its application in electrochemical oxidative cross-coupling reactions and amidation processes, showcasing its versatility as a reagent .

Environmental Applications

Acetonitrile is also employed in environmental monitoring and analysis. Its ability to extract specific compounds makes it useful for detecting pesticide residues and other contaminants in environmental samples.

- Extraction Techniques : It is commonly used for extracting fatty acids from animal and vegetable oils, which can be crucial for food safety assessments .

Case Study 1: HPLC Method Development

A study conducted at a pharmaceutical laboratory focused on developing an HPLC method using acetonitrile as the mobile phase. The research demonstrated that the choice of acetonitrile significantly improved the resolution of closely eluting compounds, leading to more accurate quantification of active pharmaceutical ingredients (APIs). The method was validated according to regulatory standards, confirming its applicability for routine analysis.

Case Study 2: Recovery Techniques

Research into the recovery of acetonitrile from waste streams highlighted innovative techniques such as azeotropic distillation enhanced by ionic liquids. This approach not only reduces waste but also addresses supply chain challenges faced by the pharmaceutical industry due to acetonitrile shortages . The study assessed various ionic liquids' effectiveness in recovering acetonitrile, providing insights into environmentally friendly practices within chemical manufacturing.

作用機序

The mechanism of action of acetonitrile, (methylenedinitrilo)tetra- involves its ability to act as a nucleophile due to the presence of lone pair electrons on the nitrogen atoms. It can form anions in situ under basic conditions, which then participate in nucleophilic attacks on electrophilic centers . This property makes it a versatile reagent in various organic reactions.

類似化合物との比較

Similar Compounds

Similar compounds to acetonitrile, (methylenedinitrilo)tetra- include:

- Hydrogen cyanide

- Thiocyanic acid

- Cyanogen iodide

- Cyanogen bromide

- Cyanogen chloride

- Cyanogen fluoride

- Aminoacetonitrile

- Glycolonitrile

- Cyanogen

- Propionitrile

- Aminopropionitrile

- Malononitrile

- Pivalonitrile

- Acetone cyanohydrin

Uniqueness

What sets acetonitrile, (methylenedinitrilo)tetra- apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions. Its stability and ability to form multiple anions make it particularly valuable in organic synthesis and industrial applications .

生物活性

Acetonitrile, specifically the compound known as (methylenedinitrilo)tetra-, with the chemical formula CHN, has garnered attention in recent years due to its diverse biological activities. This article explores its molecular structure, biological effects, potential therapeutic applications, and relevant case studies.

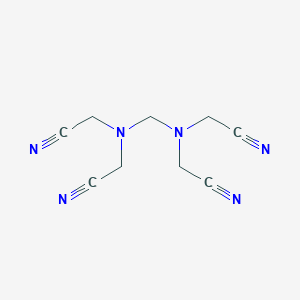

Molecular Structure

The compound consists of four cyano-methyl groups attached to a central N-CH-N unit. This unique structure allows it to interact with various biological systems, influencing cellular processes and potentially offering therapeutic benefits.

Biological Activity Overview

Research indicates that acetonitrile derivatives exhibit a range of biological activities, including:

- Cytotoxicity : Studies have shown that acetonitrile extracts can prevent cytotoxic damage from chemotherapeutic agents like doxorubicin and cisplatin in various cell lines.

- Synergistic Effects : In certain contexts, acetonitrile can enhance the effectiveness of chemotherapeutics, leading to increased cell proliferation in specific cell types.

- Cytoprotection : The compound has demonstrated protective effects on osteoblasts and bone marrow cells against chemical-induced cytotoxicity.

1. Efficacy Against Chemotherapeutics

A study conducted on the acetonitrile-water extract of Lens culinaris Medik revealed significant cytoprotective effects against doxorubicin and dexamethasone-induced damage. The extract was tested at concentrations ranging from 0.1 to 5 mg/mL over varying incubation periods (24-96 hours). Key findings include:

- Cell Survival Rates :

- At 2.5 mg/mL concentration after 24 hours, cell survival increased to 112.43% compared to doxorubicin alone (78.92%).

- After 72 hours, the extract improved survival rates from complete inhibition (0%) to 53.60% when combined with doxorubicin.

| Concentration (mg/mL) | Survival Rate at 24h (%) | Survival Rate at 48h (%) | Survival Rate at 72h (%) |

|---|---|---|---|

| Doxorubicin Alone | 78.92 | 90 | 0 |

| + Extract (2.5) | 112.43 | 117.44 | 53.60 |

2. Morphological Assessment

The morphological assessment of muscle fibers treated with acetonitrile extracts indicated that while the extract did not provide cytoprotection for muscle fibers, it did have a synergistic effect with chemotherapeutics, suggesting a complex interaction that warrants further investigation.

The mechanism by which acetonitrile exerts its biological effects involves several pathways:

- Interaction with Cellular Targets : The cyano groups may engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity.

- Influence on Gene Expression : The compound may affect gene expression related to apoptosis and cell survival pathways.

Safety and Toxicology

While acetonitrile is widely used in laboratory settings, its safety profile must be carefully considered. Toxicological studies indicate potential risks associated with high concentrations or prolonged exposure, necessitating further research into safe handling practices and therapeutic windows.

特性

IUPAC Name |

2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGXTAWLNPYQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N(CC#N)CN(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278136 | |

| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-43-4 | |

| Record name | NSC6400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。